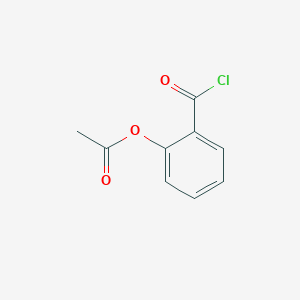

2-Acetoxybenzoyl chloride

Cat. No. B128672

Key on ui cas rn:

5538-51-2

M. Wt: 198.6 g/mol

InChI Key: DSGKWFGEUBCEIE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04153691

Procedure details

In a 2 liter, 3-neck flask equipped with a water bath, stirrer and thermometer is placed 200 ml of thionyl chloride (2.75 mols). To this is added about half the 360 g (2 mols) of aspirin. The fairly mobile suspension is stirred and warmed to 30° and 4 g of urea then added. Initiation of the reaction appears to be enhanced by minimal agitation. Evolution of HCl gas, and a fairly rapid fall in temperature indicate that the reaction has started, and a slow to medium stirring rate is then maintained. The temperature of the mixture is held at 25°. As mobility increases the remaining aspirin is fed in via a powder funnel in the third neck of the flask, fitted with a `Y` piece, one arm leading to a gas outlet connected to a scrubber for absorbing HCl and SO2. It is important to avoid the ingress of air containing moisture during this stage of the reaction. The completion of the reaction is indicated by the appearance of the reaction mixture which becomes a clear pale yellow fluid. At this stage a further 30 mins stirring at 25°-30° is given. This is followed by the addition of approximately 500 ml of 60°-80° petroleum ether at ca 30° with vigorous stirring. On cooling, the acid chloride is thrown out of solution as a heavy crystalline off-white solid. It is filtered off, washed with petroleum ether and dried quickly in a forced draught oven at 35°-40°. Exposure to air should be kept to a minimum.

[Compound]

Name

acid chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

petroleum ether

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

S(Cl)(Cl)=O.[CH3:5][C:6]([O:8][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=1[C:15]([OH:17])=O)=[O:7].NC(N)=O.[ClH:22]>>[C:6]([O:8][C:9]1[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:15]([Cl:22])=[O:17])(=[O:7])[CH3:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

360 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)OC=1C=CC=CC1C(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

4 g

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)OC=1C=CC=CC1C(=O)O

|

Step Six

[Compound]

|

Name

|

acid chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

petroleum ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The fairly mobile suspension is stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 2 liter, 3-neck flask equipped with a water bath, stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warmed to 30°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

a slow to medium stirring rate is then maintained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is held at 25°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is fed in via a powder funnel in the third neck of the flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a `Y` piece, one arm

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

leading to a gas outlet

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for absorbing HCl and SO2

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing moisture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

during this stage of the reaction

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

At this stage a further 30 mins stirring at 25°-30°

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

On cooling

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

It is filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with petroleum ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried quickly in a forced draught oven at 35°-40°

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(=O)OC=1C(C(=O)Cl)=CC=CC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |